molecular formula C12H15N3O2 B6039135 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide

Cat. No. B6039135
M. Wt: 233.27 g/mol
InChI Key: QUZXPYICENOQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide, also known as MPMP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances its activity. This receptor is involved in the release of neurotransmitters such as acetylcholine, which are important for cognitive function and memory. By enhancing the activity of this receptor, 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor in both in vitro and in vivo studies. This has been demonstrated to improve cognitive function and memory in animal models. 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a highly specific modulator of the α7 nicotinic acetylcholine receptor, which allows for precise manipulation of this target. It has also been found to have a relatively low toxicity, making it safe for use in animal studies. However, 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has some limitations, including its limited solubility in water and its relatively short half-life in the body.

Future Directions

There are several potential future directions for research on 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide. One possibility is to explore its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent in other neurological conditions. Additionally, further studies could be conducted to optimize its pharmacokinetic properties and improve its efficacy.

Synthesis Methods

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with N-methylpyrrolidine-2-one, followed by the addition of methyl iodide and subsequent reduction with lithium aluminum hydride. This synthesis method has been described in detail in several research papers.

Scientific Research Applications

6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

6-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-4-3-5-9(13-8)11(16)14-10-6-7-15(2)12(10)17/h3-5,10H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZXPYICENOQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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